4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene
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Overview
Description
4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromine atom, a methoxymethoxy group, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is particularly significant due to its influence on the compound’s chemical properties and its applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethyl-containing compounds can undergo trifluoromethylation of carbon-centered radical intermediates . This process involves the activation of the C–F bond in organic synthesis .
Biochemical Pathways
The trifluoromethylation process can lead to the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Result of Action
The trifluoromethylation process can lead to the synthesis of diverse fluorinated compounds , which could have various effects depending on their structure and targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under controlled conditions. For instance, the trifluoromethylation of carbon-centered radical intermediates is a common method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives.
Scientific Research Applications
4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Similar in structure but lacks the trifluoromethyl group.
1-Bromo-4-(trifluoromethyl)benzene: Similar but lacks the methoxymethoxy group.
Uniqueness
4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene is unique due to the presence of both the methoxymethoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-5-15-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVBTADMDMJDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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